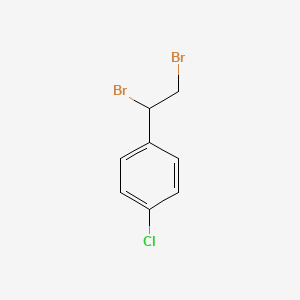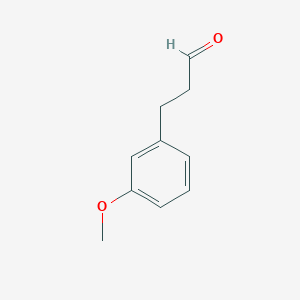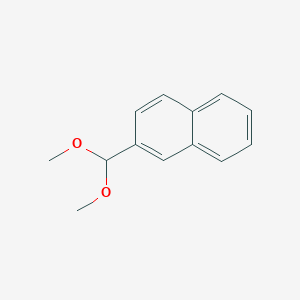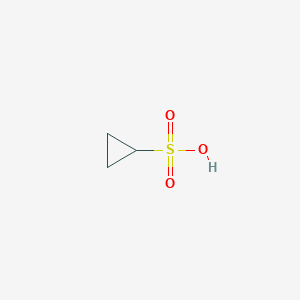
Cyclopropanesulfonic Acid
説明
Cyclopropanesulfonic acid (CPSA) is a highly reactive and versatile organic acid that is used in a wide range of industrial and laboratory applications. It is an important intermediate in the synthesis of organic compounds, and is also used as a catalyst in various chemical reactions. CPSA has a wide range of biochemical and physiological effects, and has been the subject of numerous scientific studies.
科学的研究の応用
1. Biological Buffering
Cyclopropanesulfonic acid and its derivatives have been studied for their use in biological buffering. A study on 3-cyclohexylaminopropane-1-sulfonic acid (CAPS) highlights its zwitterionic nature and ability to form hydrogen-bonded dimers, making it useful in biological applications (Butcher & Deschamps, 2006).
2. Organic Synthesis
Cyclopropanesulfonic acid derivatives are used in various organic synthesis reactions. For example, the synthesis of γ-benzopyranone involves cyclization of o-alkynoylphenols, with trifluoromethanesulfonic acid as a catalyst (Yoshida, Fujino & Doi, 2011). Additionally, donor-acceptor cyclopropanes can undergo (3 + 2)-annulation with ynamides to form cyclopentene sulfonamides (Mackay, Fıstıkçı, Carris & Johnson, 2014).
3. Catalysis in Chemical Reactions
Trifluoromethanesulfonic acid, a cyclopropanesulfonic acid derivative, has been identified as an excellent catalyst for inducing cyclisation reactions in organic chemistry. For instance, it catalyzes the formation of pyrrolidines from homoallylic sulfonamides (Haskins & Knight, 2002). Chlorosulfonic acid, another derivative, is effective for electrophilic olefin cyclizations (Linares-Palomino, Salido, Altarejos & Sánchez, 2003).
4. Medicinal Chemistry
In medicinal chemistry, cyclopropanesulfonic acid derivatives are valuable for designing drug compounds. They provide important design elements for the creation of cyclopropane-containing lead-like compounds, fragments, and building blocks (Chawner, Cases-Thomas & Bull, 2017).
5. Innovative Chemical Syntheses
Cyclopropanesulfonic acid derivatives are used in novel syntheses, such as the creation of 1-alkynyl cyclopropylamines (Liu, An, Jiang & Chen, 2008) and N-allylated compounds using cyclopropyldiphenylsulfonium salts (Ma, Tian, Zheng & Zhang, 2022).
特性
IUPAC Name |
cyclopropanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBAYKGXREKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439501 | |
| Record name | Cyclopropanesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanesulfonic Acid | |
CAS RN |
21297-68-7 | |
| Record name | Cyclopropanesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

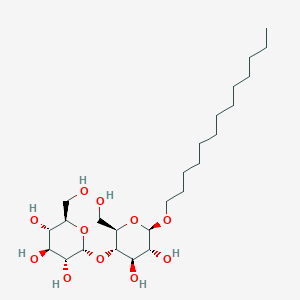
![Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-](/img/structure/B1600224.png)
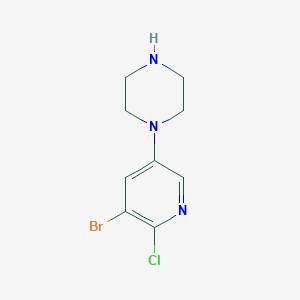
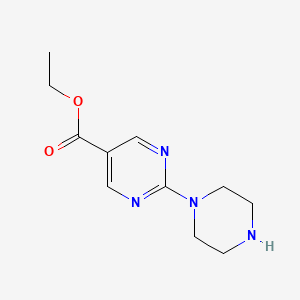
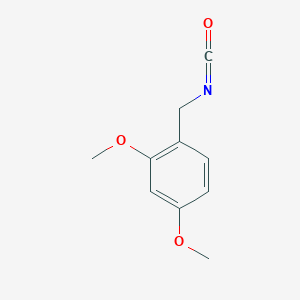
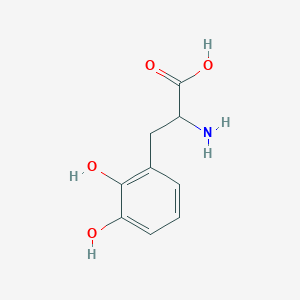
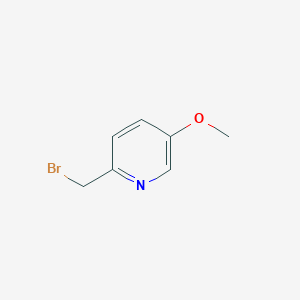
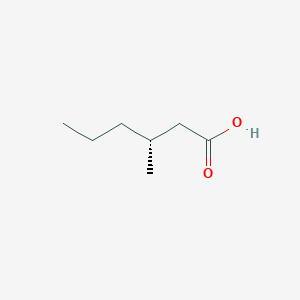
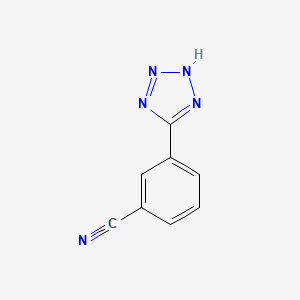
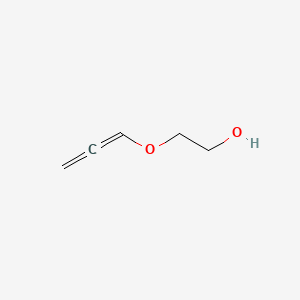
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)
